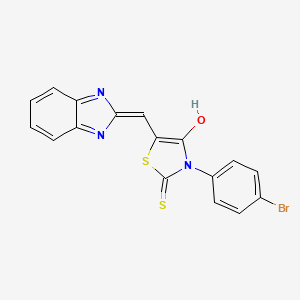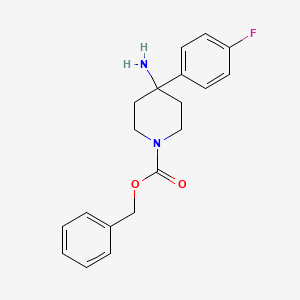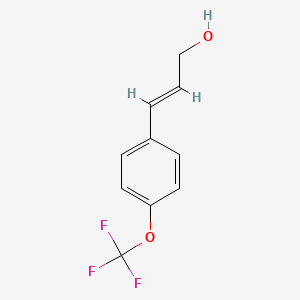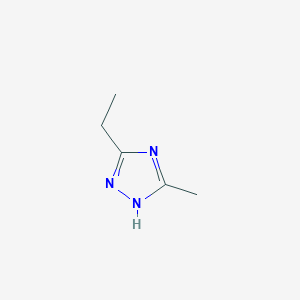![molecular formula C12H14ClNO4 B12118581 4-[2-(4-Chlorophenoxy)acetamido]butanoic acid](/img/structure/B12118581.png)
4-[2-(4-Chlorophenoxy)acetamido]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Chlorophenoxy)acetamido]butanoic acid is an organic compound with the molecular formula C12H14ClNO4 It is characterized by the presence of a chlorophenoxy group attached to an acetamido group, which is further connected to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Chlorophenoxy)acetamido]butanoic acid typically involves the following steps:
Formation of 4-Chlorophenoxyacetic Acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation Reaction: The 4-chlorophenoxyacetic acid is then reacted with butanoyl chloride in the presence of a base like triethylamine to form the corresponding amide.
Hydrolysis: The final step involves hydrolyzing the amide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the acetamido moiety, potentially converting it to an alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced amides.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-[2-(4-Chlorophenoxy)acetamido]butanoic acid is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the effects of chlorophenoxy derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
Industry
In industry, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[2-(4-Chlorophenoxy)acetamido]butanoic acid would depend on its specific application. Generally, the chlorophenoxy group can interact with various molecular targets, potentially inhibiting or activating specific pathways. The acetamido and butanoic acid moieties can also contribute to the compound’s overall activity by influencing its solubility, stability, and ability to interact with biological membranes.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenoxy)butanoic acid: Lacks the acetamido group, which may result in different chemical and biological properties.
4-(2,4-Dichlorophenoxy)butanoic acid: Contains an additional chlorine atom, which can significantly alter its reactivity and interactions.
4-(4-Chlorophenoxy)acetic acid: Shorter chain length, which may affect its solubility and reactivity.
Uniqueness
4-[2-(4-Chlorophenoxy)acetamido]butanoic acid is unique due to the presence of both the acetamido and butanoic acid groups, which provide a combination of properties not found in simpler analogs. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H14ClNO4 |
|---|---|
Molecular Weight |
271.69 g/mol |
IUPAC Name |
4-[[2-(4-chlorophenoxy)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C12H14ClNO4/c13-9-3-5-10(6-4-9)18-8-11(15)14-7-1-2-12(16)17/h3-6H,1-2,7-8H2,(H,14,15)(H,16,17) |
InChI Key |
KQLLXMJSZUNKMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NCCCC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(2Z,5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B12118563.png)



